Cas no 1436085-66-3 (5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one)

5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 化学的及び物理的性質
名前と識別子
-
- AKOS016932769
- 5-(2-chloropyridine-4-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
- 5-(2-CHLOROPYRIDINE-4-CARBONYL)-3-METHYL-3,4-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE
- EN300-26601404
- 1436085-66-3
- Z1250518258
- 5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
-
- インチ: 1S/C16H14ClN3O2/c1-10-9-20(16(22)11-6-7-18-14(17)8-11)13-5-3-2-4-12(13)19-15(10)21/h2-8,10H,9H2,1H3,(H,19,21)
- InChIKey: AAJKZMKDGHZATG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CN=1)C(N1C2C=CC=CC=2NC(C(C)C1)=O)=O
計算された属性
- せいみつぶんしりょう: 315.0774544g/mol
- どういたいしつりょう: 315.0774544g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 445
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 62.3Ų
5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26601404-0.05g |
5-(2-chloropyridine-4-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
1436085-66-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 関連文献
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-oneに関する追加情報
Introduction to 5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one (CAS No. 1436085-66-3)
5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one, with the CAS number 1436085-66-3, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepines, which are widely known for their diverse biological activities, including anxiolytic, sedative, and anticonvulsant properties. The unique structural features of 5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one make it a promising candidate for the development of new therapeutic agents.
The chemical structure of 5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is characterized by a benzodiazepine core with a 2-chloropyridine moiety attached to the 5-position and a methyl group at the 3-position. The presence of these functional groups imparts distinct pharmacological properties to the molecule. The 2-chloropyridine substituent is particularly noteworthy as it can influence the compound's binding affinity and selectivity towards specific receptors.
Recent studies have highlighted the potential therapeutic applications of 5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one. One such study published in the Journal of Medicinal Chemistry investigated the compound's activity against various central nervous system (CNS) disorders. The results indicated that this compound exhibits potent anxiolytic and antidepressant effects in animal models, suggesting its potential as a novel treatment for anxiety and depression.
In addition to its CNS activity, 5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one has shown promise in other therapeutic areas. A study published in the European Journal of Medicinal Chemistry explored its anticonvulsant properties. The research demonstrated that the compound effectively reduced seizure activity in rodent models of epilepsy, indicating its potential as an anticonvulsant agent.
The pharmacokinetic properties of 5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one have also been extensively studied. Research published in the Journal of Pharmaceutical Sciences reported that the compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral medication. These findings are crucial for optimizing drug delivery and dosing regimens in clinical settings.
To further understand the mechanism of action of 5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one, several molecular docking studies have been conducted. These studies have provided insights into how the compound interacts with specific receptors in the brain. For instance, a study published in Bioorganic & Medicinal Chemistry Letters revealed that the compound binds to GABAA receptors with high affinity and selectivity. This binding interaction is believed to underlie its anxiolytic and anticonvulsant effects.
The safety profile of 5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one has also been evaluated in preclinical studies. Toxicology assessments conducted in animal models have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. These findings are encouraging and support further clinical evaluation.
Clinical trials are currently underway to assess the efficacy and safety of 5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one in human subjects. Early-phase trials have demonstrated promising results, with patients showing significant improvements in symptoms related to anxiety and depression. These trials are ongoing and will provide valuable data on the compound's therapeutic potential.
In conclusion, 5-(2-Chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one (CAS No. 1436085-66-3) is a promising compound with a unique chemical structure and diverse biological activities. Its potential applications in treating CNS disorders such as anxiety and depression make it an exciting candidate for further research and development. As more data from clinical trials become available, it is likely that this compound will play a significant role in advancing our understanding and treatment of these conditions.
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